3-Bromo-1,2-propanediol, also known as α-glycerol bromohydrin, is a bromohydrocarbon with the chemical formula C₃H₇BrO₂ []. It is a colorless liquid at room temperature with a boiling point of 72-75 °C at 0.2 mmHg and a density of 1.771 g/mL at 25 °C [].
The primary use of 3-bromo-1,2-propanediol in scientific research lies in its synthesis due to its reactive nature. The presence of both a bromine atom and two hydroxyl groups makes it a valuable intermediate for various organic reactions [].
While not extensively explored, 3-bromo-1,2-propanediol might hold potential in other research areas due to its unique properties:
3-Bromo-1,2-propanediol, also known as (±)-3-bromo-1,2-dihydroxypropane or α-glycol bromohydrin, is a small organic molecule. It is a colorless liquid at room temperature and is not commonly found in nature. This compound holds significance in scientific research due to its ability to act as a protecting group for carbonyl functions []. Protecting groups are temporary modifications made to functional groups in a molecule to prevent them from reacting undesirably during a synthesis process.
3-Bromo-1,2-propanediol has a three-carbon chain with a hydroxyl group (OH) attached to each of the first two carbons (C-1 and C-2). A bromine atom (Br) is bonded to the third carbon (C-3). This structure can be represented by the following chemical formula: CH2BrCH(OH)CH2OH [, ].
Key features of the molecule include:
3-Bromo-1,2-propanediol is involved in several reactions relevant to scientific research. Here are some key examples:
Balanced chemical equation: CH2-CH(Cl)-CH2OH + NaBr + H2O -> CH2Br-CH(OH)-CH2OH + NaCl (Sodium chloride) []
3-Bromo-1,2-propanediol does not have a known direct biological action. Its primary function in scientific research lies in its ability to act as a protecting group for carbonyl functionalities. By reversibly reacting with carbonyl groups, it allows for selective modifications at other sites in a molecule without affecting the carbonyl group.
Corrosive